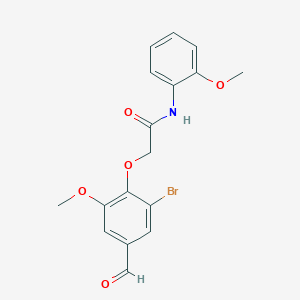
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the acetamide family and has been found to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide is not fully understood, but it is thought to act through a number of different pathways. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth, and it has also been found to modulate the activity of certain immune cells. Additionally, it has been found to scavenge free radicals and to reduce oxidative stress.
Biochemical and Physiological Effects:
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide has a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, and it has also been found to reduce inflammation in animal models. Additionally, it has been found to scavenge free radicals and to reduce oxidative stress. It has also been found to modulate the activity of certain immune cells.
実験室実験の利点と制限
One advantage of using 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide in lab experiments is its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro, which makes it a promising candidate for further study. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which could make it useful in a range of different experiments.
One limitation of using 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity. Additionally, its potential toxicity and side effects have not been fully explored, which could limit its usefulness in certain experiments.
将来の方向性
There are a number of potential future directions for research on 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide. One direction could be to further explore its potential as an anticancer agent, particularly in vivo. Another direction could be to explore its potential as an anti-inflammatory and antioxidant agent in different animal models. Additionally, further research could be done to better understand its mechanism of action and to design experiments that specifically target its activity.
合成法
The synthesis method for 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide involves a series of chemical reactions. The starting material for the synthesis is 2-bromo-4-formyl-6-methoxyphenol, which is reacted with 2-methoxyaniline in the presence of a base to form the intermediate product. This intermediate product is then reacted with acetic anhydride to produce the final product, 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide.
科学的研究の応用
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide has been found to have a wide range of potential applications in scientific research. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential as an antioxidant and as a modulator of the immune system.
特性
IUPAC Name |
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO5/c1-22-14-6-4-3-5-13(14)19-16(21)10-24-17-12(18)7-11(9-20)8-15(17)23-2/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDYQIXHPOXLSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2Br)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,5-dimethylphenoxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2997182.png)
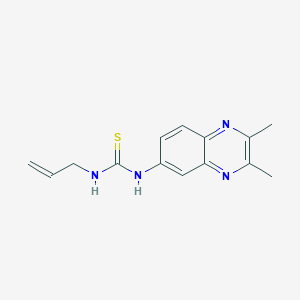
![N-(sec-butyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2997185.png)

![N-(2,5-dimethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2997192.png)
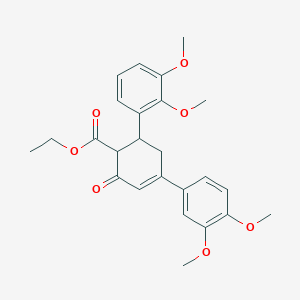
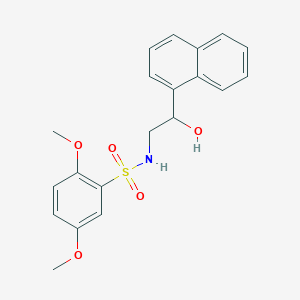
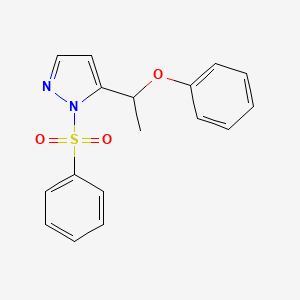
![(E)-1-[2-[(4-chlorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2997198.png)
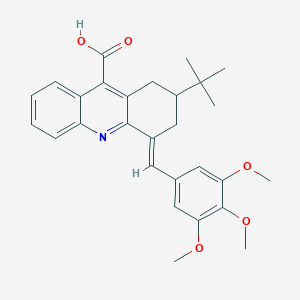
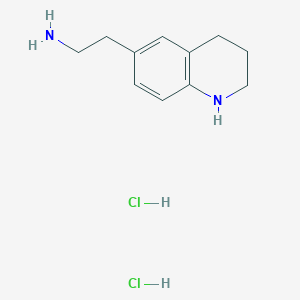
![4-(Pyrazolo[1,5-a]pyrazin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2997202.png)
![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2997204.png)